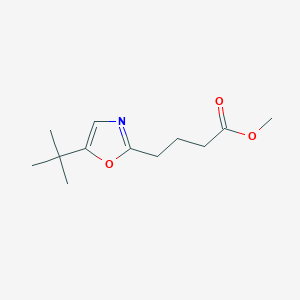
4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, chlorine, and a difluorocyclopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-5-chloropyrazole with 2,2-difluorocyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving pyrazole derivatives
Wirkmechanismus
The mechanism by which 4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-chloro-2-fluoroaniline: A structurally related compound with similar halogen substitutions.
4-Bromo-2-chlorophenol: Another halogenated compound with different functional groups.
4-Bromopyrazole: A simpler pyrazole derivative with a single bromine substitution
Uniqueness: 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole stands out due to the presence of the difluorocyclopropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .
Eigenschaften
Molekularformel |
C6H4BrClF2N2 |
|---|---|
Molekulargewicht |
257.46 g/mol |
IUPAC-Name |
4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole |
InChI |
InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2 |
InChI-Schlüssel |
ZYCFIPQXGWOZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)N2C(=C(C=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)


![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)

